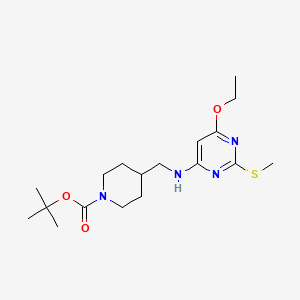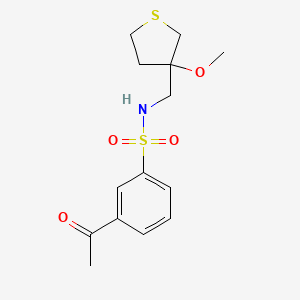
(2R,5R)-2-(Bromomethyl)-5-methyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-2-(Bromomethyl)-5-methyloxolane is a chemical compound belonging to the oxolane family. It is a chiral molecule with two stereocenters, making it an important intermediate in the synthesis of various bioactive compounds.
科学的研究の応用
Synthesis and Characterization of Polymers
Kumar and Negi (2015) investigated the synthesis and characterization of poly(potassium 1-hydroxy acrylate) and its derivatives using different catalysts, including 5-methyl-2-isopropyl-1,3-dioxolan-4-one and 5-bromo-5-methyl-2-isopropyl-1,3-dioxolan-4-one. The polymers demonstrated porous morphology, high water absorption capacity, and potential as viscosifiers, showcasing the compound's relevance in creating materials with specific desired properties (Kumar & Negi, 2015).
Renewable Gasoline and Solvents
Harvey, Merriman, and Quintana (2016) explored the use of 2,3-Butanediol, leading to the production of a mixture including 4,5-dimethyl-2isopropyl dioxolanes, which showed potential as sustainable gasoline blending components, diesel oxygenates, and industrial solvents due to their high octane rating and low solubility in water. This research indicates the broader chemical family's potential in sustainable energy solutions (Harvey et al., 2016).
Chemical Analysis and Quantitative Studies
Granata and Argyropoulos (1995) utilized 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane for the quantitative 31P NMR analysis of lignins, demonstrating the utility of similar compounds in detailed chemical analysis and the elucidation of complex biological and chemical structures (Granata & Argyropoulos, 1995).
Sustainable Solvent for Extraction
Rapinel et al. (2020) reviewed the applications of 2-methyloxolane (2-MeOx), a bio-based solvent for extracting natural products and food ingredients, highlighting its environmental and economic advantages over conventional petroleum-based solvents. This review underscores the critical role of such compounds in advancing green chemistry and sustainable extraction practices (Rapinel et al., 2020).
特性
IUPAC Name |
(2R,5R)-2-(bromomethyl)-5-methyloxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-5-2-3-6(4-7)8-5/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUMSFMCVMXGKX-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
360578-77-4 |
Source


|
| Record name | rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2887096.png)


![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2887100.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide](/img/structure/B2887103.png)
![Oxiran-2-yl-[2-[4-(trifluoromethyl)phenyl]azepan-1-yl]methanone](/img/structure/B2887104.png)
![1-(2,6-Difluorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2887108.png)

![3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2887111.png)
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)
![rac-[(2R,3R)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B2887115.png)

